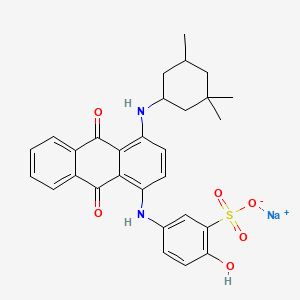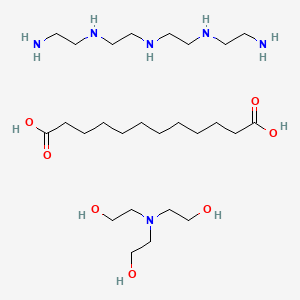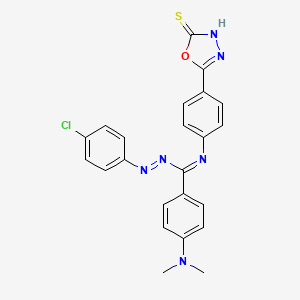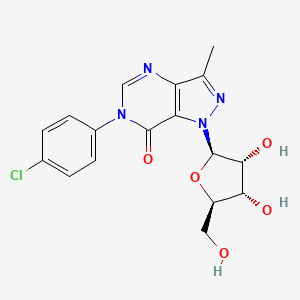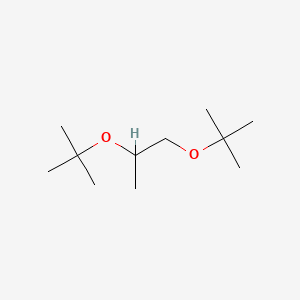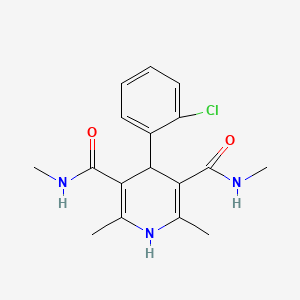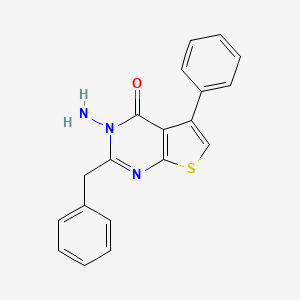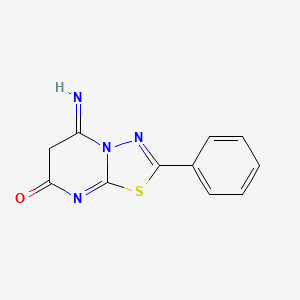
5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is typically carried out in ethanol solvent at room temperature, yielding the desired product in high yields (90-97%) within a short reaction time (25-30 minutes) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is often emphasized to ensure sustainability and cost-effectiveness in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death or growth inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 5-imino-6-[[5-(phenylmethylthio)-2-furanyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one stands out due to its unique structural features and diverse biological activities
Eigenschaften
CAS-Nummer |
116776-45-5 |
|---|---|
Molekularformel |
C11H8N4OS |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H8N4OS/c12-8-6-9(16)13-11-15(8)14-10(17-11)7-4-2-1-3-5-7/h1-5,12H,6H2 |
InChI-Schlüssel |
SNYUPTIYRXVPBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N)N2C(=NC1=O)SC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



